molecular formula C18H19N5O3 B2415315 N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)propionamide CAS No. 1208812-40-1

N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)propionamide

Cat. No. B2415315
CAS RN: 1208812-40-1
M. Wt: 353.382
InChI Key: XRNQTKBECCXPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)propionamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Ultrasound-Mediated Synthesis : A study by Dige et al. (2019) highlighted the ultrasound-mediated efficient synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors. This synthesis technique offers advantages such as simple procedures, ambient temperature reactions, and high yields. The compounds exhibited significant tyrosinase inhibition, indicating their potential application in medical and cosmetic industries to address hyperpigmentation and related disorders (Dige et al., 2019).

Antimicrobial Properties : Another study by Alam et al. (2011) synthesized a series of compounds demonstrating anti-inflammatory and antibacterial properties, with a focus on reducing gastrointestinal toxicity and lipid peroxidation. This research suggests the application of similar compounds in developing new therapeutic agents with reduced side effects (Alam et al., 2011).

Antitubercular Evaluation : Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, showing significant antitubercular activity against Mycobacterium tuberculosis. This study indicates the potential of these compounds in tuberculosis treatment (Kantevari et al., 2011).

Analgesic Activity : Research by Saad et al. (2011) into new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety showed promising analgesic activity. This highlights the application of such compounds in developing pain management solutions (Saad et al., 2011).

Antiplasmodial Activities : Hermann et al. (2021) explored new acyl derivatives of 3-aminofurazanes for their antiplasmodial activities against Plasmodium falciparum strains. The study identified compounds with significant activity, contributing to malaria treatment research (Hermann et al., 2021).

properties

IUPAC Name

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-2-16(24)20-15-10-13(14-8-5-9-26-14)22-23(15)18-19-12-7-4-3-6-11(12)17(25)21-18/h5,8-10H,2-4,6-7H2,1H3,(H,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNQTKBECCXPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.